2-Hydrazinyl-4-methylthiazol

Übersicht

Beschreibung

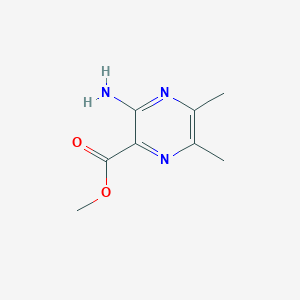

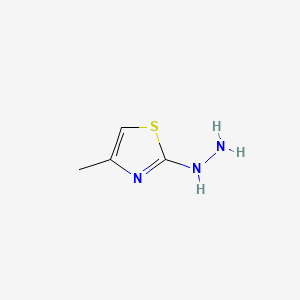

2-Hydrazinyl-4-methylthiazole (HMT) is a heterocyclic compound that belongs to the thiazole family. It has a molecular formula of C4H7N3S and an average mass of 129.18 Da .

Synthesis Analysis

HMT can be synthesized through various methods. For instance, it can be prepared in a one-pot three-component reaction using 2-(2-benzylidene hydrazinyl)-4-methylthiazole as a starting precursor . Other synthesis methods involve heating with different reagents such as hydrogen chloride, sodium nitrite, potassium hydroxide, and triethylamine .Molecular Structure Analysis

The thiazole ring in HMT consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .Chemical Reactions Analysis

The thiazole ring in HMT has many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions, etc., may take place .Wissenschaftliche Forschungsanwendungen

Antibakterielle Aktivität

2-Hydrazinyl-4-methylthiazol-Derivate wurden auf ihr Potenzial als antimikrobielle Mittel untersucht. Der Thiazolring ist ein häufiges Merkmal in vielen klinisch zugelassenen Medikamenten mit antibakteriellen Eigenschaften. Forscher haben verschiedene Thiazol-Derivate synthetisiert und sie gegen verschiedene Bakterienstämme getestet, um ihre Wirksamkeit zu bewerten .

Antiprotozoale Eigenschaften

Verbindungen, die die 2-Hydrazinylthiazol-Gruppierung enthalten, haben eine vielversprechende antiprotozoale Aktivität gezeigt. Beispielsweise wurden Derivate dieser Verbindung auf ihre antimalaria-Wirkung gegen Plasmodium falciparum, den Parasiten, der für die tödlichste Form von Malaria verantwortlich ist, untersucht .

Antitumor- und Zytotoxische Wirkungen

Die Thiazolringstruktur hat, wenn sie in bestimmte Verbindungen integriert ist, signifikante Antitumor- und zytotoxische Aktivitäten gezeigt. Dies wurde insbesondere bei Verbindungen beobachtet, die auf humane Tumorzelllinien abzielen, was auf eine mögliche Rolle von this compound-Derivaten in der Krebstherapie hindeutet .

Arzneimittelentwicklung

Aufgrund seiner vielseitigen chemischen Struktur ist this compound ein attraktives Gerüst für die Arzneimittelentwicklung. Seine Fähigkeit, verschiedene chemische Reaktionen einzugehen, macht es zu einem wertvollen Baustein für die Synthese neuer Medikamente mit potenziellen therapeutischen Anwendungen .

Modulation des biologischen Systems

Die Thiazol-Gruppierung kann auf unvorhersehbare Weise mit biologischen Systemen interagieren und möglicherweise biochemische Pfade und Enzyme aktivieren oder hemmen. Diese Interaktion kann zur Stimulation oder Blockierung von Rezeptoren führen, was es zu einer Verbindung von Interesse in der Untersuchung der Regulation physiologischer Systeme macht .

Chemische Synthese

Im Bereich der synthetischen Chemie dient this compound als Vorläufer für die Synthese komplexerer Moleküle. Seine reaktiven Positionen ermöglichen eine Vielzahl von chemischen Transformationen und tragen so zur Herstellung neuartiger Verbindungen mit vielfältigen biologischen Aktivitäten bei .

Wirkmechanismus

Target of Action

Thiazole derivatives are known to have potential anticancer activity with a mechanism of action related to inhibition of matrix metallo-proteinases, kinases, and anti-apoptotic bcl2 family proteins .

Mode of Action

For instance, they can inhibit matrix metallo-proteinases, kinases, and anti-apoptotic BCL2 family proteins, which play crucial roles in cell proliferation and survival .

Biochemical Pathways

They can activate or inhibit these pathways, leading to changes in the physiological systems .

Result of Action

Some thiazole derivatives have shown significant cytotoxic activity against various carcinoma cell lines .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

2-Hydrazinyl-4-methylthiazole plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been shown to exhibit antioxidant, antimicrobial, and antitumor activities . The compound interacts with enzymes such as matrix metalloproteinases and kinases, inhibiting their activity and thereby affecting various cellular processes . Additionally, 2-Hydrazinyl-4-methylthiazole can bind to proteins, altering their conformation and function, which can lead to changes in cell signaling pathways and gene expression .

Cellular Effects

The effects of 2-Hydrazinyl-4-methylthiazole on cells are diverse and significant. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . It also affects the expression of genes involved in oxidative stress response, leading to enhanced antioxidant defense mechanisms . Furthermore, 2-Hydrazinyl-4-methylthiazole can disrupt cellular metabolism by inhibiting key metabolic enzymes, resulting in altered energy production and utilization .

Molecular Mechanism

The molecular mechanism of action of 2-Hydrazinyl-4-methylthiazole involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . For example, it can inhibit matrix metalloproteinases by binding to their active sites, preventing them from degrading extracellular matrix components . Additionally, 2-Hydrazinyl-4-methylthiazole can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in the expression of genes involved in cell proliferation, apoptosis, and stress response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Hydrazinyl-4-methylthiazole have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to 2-Hydrazinyl-4-methylthiazole has been shown to have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . These findings suggest that the compound can maintain its biological activity over extended periods, making it a promising candidate for therapeutic applications .

Dosage Effects in Animal Models

Studies on the dosage effects of 2-Hydrazinyl-4-methylthiazole in animal models have revealed important insights into its therapeutic potential and toxicity. The compound exhibits dose-dependent effects, with higher doses leading to more pronounced biological activities . At therapeutic doses, 2-Hydrazinyl-4-methylthiazole has been shown to inhibit tumor growth and reduce inflammation without causing significant toxicity . At higher doses, the compound can induce adverse effects, such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing potential side effects .

Metabolic Pathways

2-Hydrazinyl-4-methylthiazole is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can inhibit key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle, leading to altered energy production and utilization . Additionally, 2-Hydrazinyl-4-methylthiazole can modulate the levels of metabolites, such as reactive oxygen species and antioxidants, thereby influencing cellular redox balance . These interactions highlight the compound’s potential to regulate metabolic processes and maintain cellular homeostasis .

Transport and Distribution

The transport and distribution of 2-Hydrazinyl-4-methylthiazole within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms, involving transporters such as organic cation transporters . Once inside the cells, 2-Hydrazinyl-4-methylthiazole can bind to intracellular proteins, facilitating its distribution to various cellular compartments . The compound’s localization and accumulation within specific tissues can influence its biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of 2-Hydrazinyl-4-methylthiazole plays a crucial role in its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through targeting signals and post-translational modifications . For example, 2-Hydrazinyl-4-methylthiazole can be directed to the nucleus by nuclear localization signals, where it can interact with transcription factors and modulate gene expression . Similarly, the compound can be localized to the mitochondria, affecting mitochondrial function and energy production . These subcellular localizations are essential for the compound’s biological activity and therapeutic effects .

Eigenschaften

IUPAC Name |

(4-methyl-1,3-thiazol-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3S/c1-3-2-8-4(6-3)7-5/h2H,5H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEMUPBRNDLMSNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301000113 | |

| Record name | 2-Hydrazinyl-4-methyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301000113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78886-45-0 | |

| Record name | Thiazole, 2-hydrazinyl-4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078886450 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydrazinyl-4-methyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301000113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydrazino-4-methyl-1,3-thiazole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.